molecular formula C4H2O3 B586619 Maleic anhydride-13C4 CAS No. 1161736-58-8

Maleic anhydride-13C4

Cat. No.: B586619
CAS No.: 1161736-58-8
M. Wt: 102.026
InChI Key: FPYJFEHAWHCUMM-JCDJMFQYSA-N
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Description

Maleic anhydride-13C4 is a labeled compound of maleic anhydride, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study chemical reactions and pathways due to its isotopic labeling. Maleic anhydride itself is a colorless or white solid with a strong, irritating odor and is widely used in the production of resins, coatings, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maleic anhydride-13C4 can be synthesized through the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst.

Industrial Production Methods: Industrial production of this compound follows similar routes as the non-labeled compound but requires the use of carbon-13 labeled starting materials. The process involves the vapor-phase oxidation of benzene or butane, followed by purification steps to isolate the labeled maleic anhydride .

Chemical Reactions Analysis

Types of Reactions: Maleic anhydride-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Maleic acid.

    Esterification: Maleic acid esters.

    Amidation: Maleic acid amides.

    Diels-Alder Reaction: Cyclohexene derivatives.

Scientific Research Applications

Maleic anhydride-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions. Its applications include:

Mechanism of Action

The mechanism of action of maleic anhydride-13C4 involves its reactivity due to the electron-deficient conjugated double bond and the cyclic anhydride functionality. These features allow it to participate in various chemical reactions, such as Michael additions, electrophilic additions, and Diels-Alder reactions. The isotopic labeling does not significantly alter its chemical behavior but enables precise tracking in experimental studies .

Comparison with Similar Compounds

Uniqueness: Maleic anhydride-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications where tracking and analyzing chemical reactions are crucial. This isotopic labeling provides a distinct advantage over non-labeled compounds in experimental studies .

Properties

IUPAC Name

(2,3,4,5-13C4)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJFEHAWHCUMM-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=O)O[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745839
Record name (~13~C_4_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.028 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161736-58-8
Record name (~13~C_4_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1161736-58-8
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